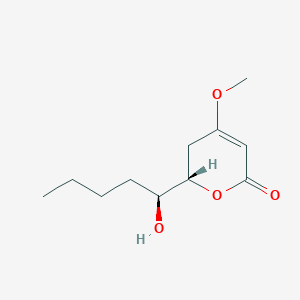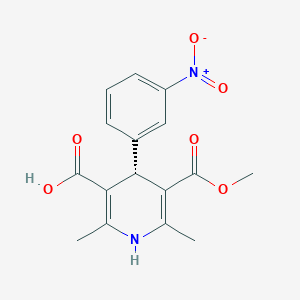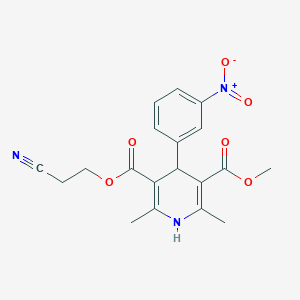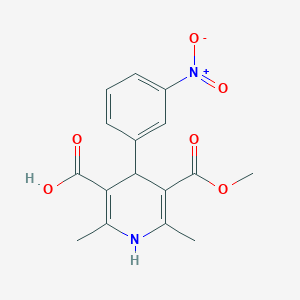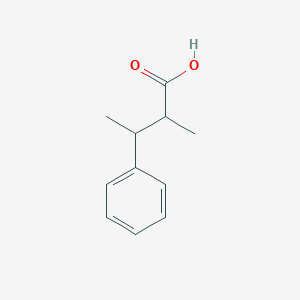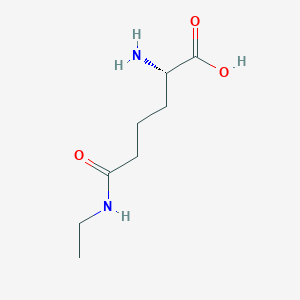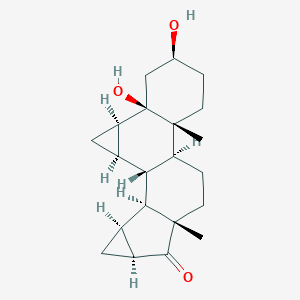![molecular formula C14H11FO3 B023003 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106291-25-2](/img/structure/B23003.png)
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like “3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid” often involves multi-step synthetic pathways. For related compounds, methods such as the Gewald synthesis technique have been employed to synthesize derivatives involving fluoro and methoxy functional groups on a biphenyl structure (Puthran et al., 2019). These techniques highlight the versatility and complexity of synthesizing substituted biphenyl compounds.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals critical insights into the spatial arrangement and electronic configuration, impacting their chemical behavior. For instance, the crystal structure and spectroscopic evaluations provide a basis for understanding the molecular geometry and intermolecular interactions, which are crucial for the nonlinear optical activity and stability of such molecules (Ö. Tamer et al., 2015).
Applications De Recherche Scientifique
Fluorescent Labeling and Biomedical Analysis
A novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, demonstrates significant potential for biomedical analysis due to its strong fluorescence across a wide pH range in aqueous media. Its stability against light and heat makes it particularly useful for fluorescent labeling reagents, facilitating the determination of carboxylic acids with high sensitivity and specificity (Hirano et al., 2004).
Synthesis of Fluorinated Compounds
The synthesis of various monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, highlights the importance of fluorinated compounds in developing novel materials and pharmaceuticals. These fluorinated structures are pivotal in exploring new pharmacological activities and enhancing material properties (Burns & Hagaman, 1993).
Development of Antimitotic Agents
3',6-Substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives have been synthesized and evaluated as potential anticancer drug candidates. Among these, compounds with a m-fluoro substituted 2-phenyl group displayed significant in vitro anticancer activity, suggesting a promising avenue for the development of novel antimitotic agents (Lai et al., 2005).
Proton Exchange Membranes
Sulfonated poly(arylene ether sulfone) copolymers, synthesized using sulfonated 4-fluorobenzophenone, have been characterized for use as proton exchange membranes in fuel cells. These comb-shaped sulfonated polymers exhibit high proton conductivity, indicating their potential in enhancing the efficiency and durability of fuel cell technologies (Kim et al., 2008).
Synthesis of Fluorinated β-Amino Acids
3-Fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, showcases the expanding role of fluorinated compounds in medicinal chemistry as versatile building blocks. The successful synthesis of this compound opens up new possibilities for the development of pharmaceuticals with enhanced efficacy and selectivity (Van Hende et al., 2009).
Propriétés
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZSDEWFHLIIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360936 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
106291-25-2 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

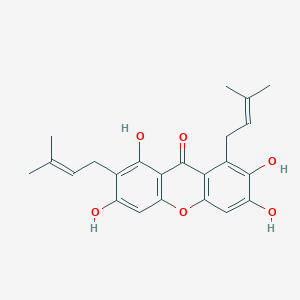
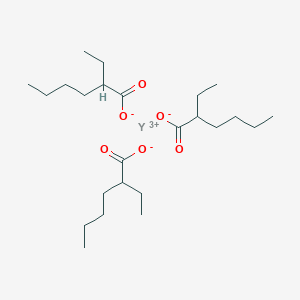
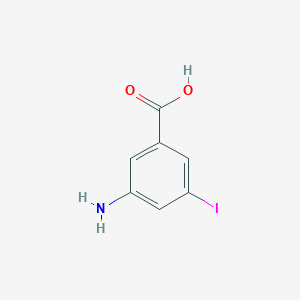
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
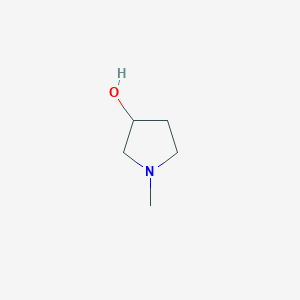
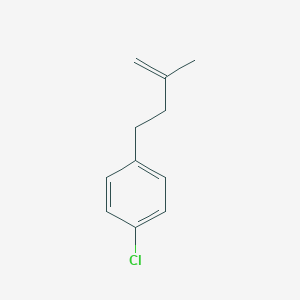
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
